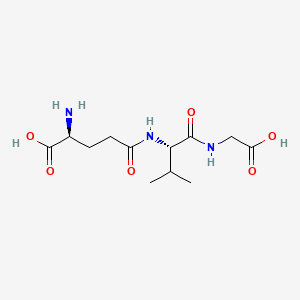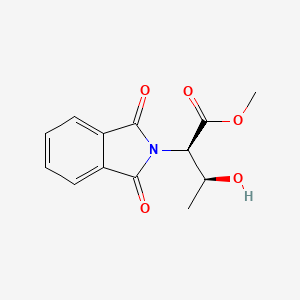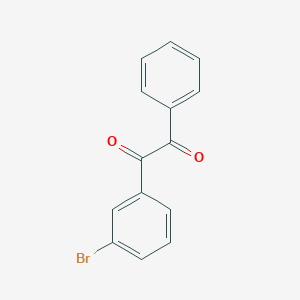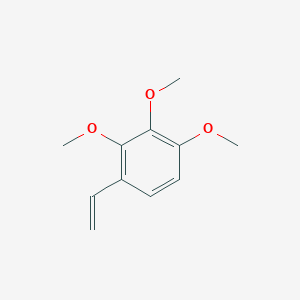
1,2,3-Trimethoxy-4-vinylbenzene
描述
1,2,3-Trimethoxy-4-vinylbenzene is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of three methoxy groups (-OCH3) and a vinyl group (-CH=CH2) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of pyrogallol (1,2,3-trihydroxybenzene) with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through methylation of the hydroxyl groups to form 1,2,3-trimethoxybenzene, which is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group .
Industrial Production Methods
For industrial-scale production, the synthesis of 1,2,3-trimethoxybenzene typically involves the use of pyrogallol, water, and tetrabutyl ammonium bromide in a reactor. Dimethyl sulfate and industrial liquid alkali are added, and the mixture is heated to promote crystallization. The crude product is then purified through recrystallization and distillation to obtain the final product .
化学反应分析
Types of Reactions
1,2,3-Trimethoxy-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 1,2,3-trimethoxy-4-formylbenzene or 1,2,3-trimethoxy-4-carboxybenzene.
Reduction: Formation of 1,2,3-trimethoxy-4-ethylbenzene.
Substitution: Formation of various halogenated or nitrated derivatives depending on the reagents used.
科学研究应用
1,2,3-Trimethoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and copolymers with specific properties.
作用机制
The mechanism of action of 1,2,3-trimethoxy-4-vinylbenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the vinyl group can undergo polymerization or other reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific enzymes or receptors .
相似化合物的比较
1,2,3-Trimethoxy-4-vinylbenzene can be compared with other methoxy-substituted benzene derivatives:
1,2,4-Trimethoxy-5-vinylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1,2,3-Trimethoxybenzene: Lacks the vinyl group, resulting in different chemical properties and uses.
1,2,3-Trimethoxy-5-bromobenzene:
These comparisons highlight the unique features of this compound, such as its ability to undergo polymerization and its specific reactivity due to the presence of both methoxy and vinyl groups.
属性
IUPAC Name |
1-ethenyl-2,3,4-trimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCCGZPVKXOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3393596.png)
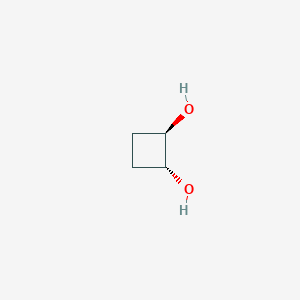
![[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate](/img/structure/B3393603.png)
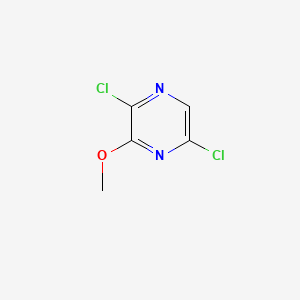

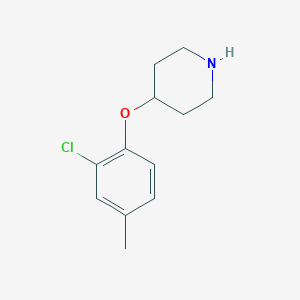


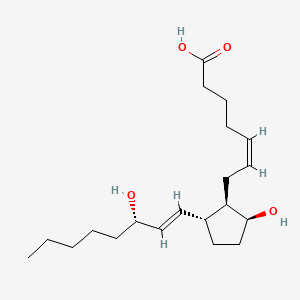
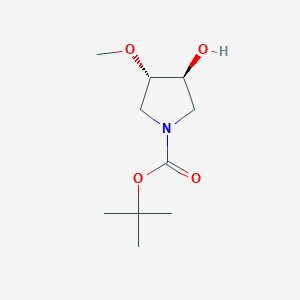
![3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine](/img/structure/B3393648.png)
